3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4-iodo-3-nitro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-14-12(16(18)19)6-11(8-17)7-13(14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDJBUQNUQMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2I)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721121 | |
| Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016976-13-8 | |
| Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is an organic compound notable for its structural features, including a benzaldehyde moiety with a benzyloxy group, an iodine atom, and a nitro group. This compound has attracted attention in the pharmaceutical industry as an important intermediate for synthesizing various bioactive compounds. Its unique combination of substituents enhances its reactivity and potential biological activity, making it a subject of interest for further research.
- Molecular Formula : CHINO
- Molecular Weight : 325.13 g/mol
- Structural Features :
- Benzyloxy group: Enhances solubility and reactivity.
- Nitro group: May contribute to oxidative stress and interact with biological targets.
- Iodine atom: Increases electrophilicity, facilitating reactions with nucleophiles.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Nucleophilic Aromatic Substitution : Utilizing iodine as a leaving group.
- Cross-Coupling Reactions : Employing palladium-catalyzed processes to introduce the benzyloxy group.
- Electrophilic Aromatic Substitution : Adding the nitro group under acidic conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives containing nitro groups are often evaluated for their ability to inhibit bacterial growth and may display cytotoxic effects against tumor cell lines.
Case Studies
- Antiplasmodial Activity : Similar compounds have been investigated for their activity against Plasmodium falciparum, the malaria-causing parasite. In vitro studies have shown that modifications in the aromatic system can significantly affect potency.
- Cytotoxicity Assays : Compounds structurally related to this compound have been tested on various human cancer cell lines (e.g., MCF7 breast cancer cells). These studies typically measure cell viability using assays such as MTT or LDH release.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Benzyloxy-4-hydroxy-5-nitrobenzaldehyde | Hydroxy group instead of iodine | Potentially different biological activity due to hydroxyl substitution |
| 4-Iodo-3-nitrobenzaldehyde | Lacks benzyloxy group | Simpler structure; used in various coupling reactions |
| 2-Benzyloxy-4-nitrophenol | Contains a phenolic hydroxyl group | Exhibits distinct reactivity due to phenolic nature |
| 3-Iodo-4-nitrotoluene | Methyl substitution at the ortho position | Different steric hindrance affecting reactivity |
The exact mechanism of action for this compound remains unclear; however, similar compounds suggest that:
- The nitro group may participate in redox reactions, leading to oxidative stress in cells.
- The iodine atom may facilitate electrophilic attacks on nucleophilic sites within biological molecules, potentially leading to alterations in metabolic pathways.
Future Research Directions
Further investigations are warranted to elucidate the specific interactions and mechanisms of action for this compound. Key areas include:
- Detailed structure-activity relationship (SAR) studies to optimize biological activity.
- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
- Exploration of potential applications in drug development targeting specific diseases such as malaria or cancer.
Comparison with Similar Compounds
3-Methoxy-4-(phenylmethoxy)benzaldehyde (CAS 2426-87-1)
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Substituents :
- 3-Methoxy (-OCH₃): Electron-donating.
- 4-Benzyloxy (-OCH₂C₆H₅): Electron-donating.
- Key Differences :
- Lacks iodine and nitro groups, resulting in lower molecular weight and distinct reactivity.
- The absence of electron-withdrawing groups (EWGs) makes the aromatic ring more activated for electrophilic substitution compared to the target compound.
- Applications : Used as a flavoring agent (e.g., benzylvanillin) due to its structural similarity to vanillin .
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3)
- Molecular Formula: C₁₅H₁₃NO₅
- Molecular Weight : 287.27 g/mol
- Substituents: 3-Methoxy (-OCH₃). 4-Benzyloxy (-OCH₂C₆H₅). 2-Nitro (-NO₂): Electron-withdrawing, meta-directing.
- Key Differences :
- Nitro group at position 2 (vs. position 5 in the target compound), altering electronic effects and regioselectivity.
- Lacks iodine, limiting its utility in halogen-specific reactions.
- Applications : Employed in synthesizing pharmaceuticals and agrochemicals due to its nitro group and aldehyde functionality .
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|---|
| 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | N/A | C₁₄H₁₀INO₄ | 383.14 | 3-OCH₂C₆H₅, 4-I, 5-NO₂, 1-CHO | Cross-coupling, halogen chemistry |
| 3-Methoxy-4-(phenylmethoxy)benzaldehyde | 2426-87-1 | C₁₅H₁₄O₃ | 242.27 | 3-OCH₃, 4-OCH₂C₆H₅, 1-CHO | Flavoring agents |
| 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | 2450-27-3 | C₁₅H₁₃NO₅ | 287.27 | 3-OCH₃, 4-OCH₂C₆H₅, 2-NO₂, 1-CHO | Pharmaceutical synthesis |
Research Findings and Reactivity Insights
- Electronic Effects :
- The target compound’s nitro group at position 5 strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to the methoxy/benzyloxy-dominated compound (CAS 2426-87-1) .
- The iodine atom provides a strategic site for transition-metal-catalyzed reactions (e.g., C–I bond activation), a feature absent in the compared compounds .
- Synthetic Utility :
- The nitro group in CAS 2450-27-3 facilitates reductions to amines, while the iodine in the target compound enables Suzuki couplings or Ullmann reactions .
Preparation Methods
Benzyloxy Group Installation
The benzyloxy substituent is commonly introduced by benzylation of a hydroxybenzaldehyde derivative :
- Starting from 3-hydroxy-4-iodo-5-nitrobenzaldehyde or a related precursor, the phenolic hydroxyl group is reacted with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at room temperature or slightly elevated temperatures.
- This step yields this compound with high regioselectivity and yield.
Electrophilic Iodination
- Iodination at the 4-position is achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or iodine in the presence of oxidants.
- The reaction conditions are carefully controlled to prevent over-iodination or substitution at undesired positions.
- The presence of electron-withdrawing nitro and formyl groups directs iodination selectively.
Nitration
- The nitro group at position 5 is introduced via nitration using nitric acid, often diluted with sulfuric acid.
- Temperature control is critical to avoid oxidation or decomposition of sensitive groups.
- The benzyloxy group remains stable under mild nitration conditions.
Formylation
- The aldehyde group is introduced by formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation on the aromatic ring.
- Vilsmeier-Haack formylation, using POCl3 and DMF, is preferred for its regioselectivity and mild conditions.
Representative Experimental Procedure (Literature-Based)
While direct literature on this compound is limited, analogous compounds and intermediates have been prepared using the following approach:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Benzylation | 3-hydroxy-4-iodo-5-nitrobenzaldehyde + benzyl bromide, K2CO3, DMF, 60°C, 12 h | Formation of benzyloxy derivative with ~85-90% yield |
| Iodination | Iodine monochloride, acetic acid, 0-5°C, 2 h | Selective iodination at 4-position, yield ~80% |
| Nitration | HNO3/H2SO4 mixture, 0-5°C, 1-2 h | Nitro group introduced at 5-position, yield ~75-85% |
| Formylation | POCl3/DMF, 0-5°C to room temp, 3-4 h | Aldehyde group introduced, yield ~80% |
Analysis of Preparation Methods
Advantages
- Regioselectivity: The presence of directing groups (benzyloxy, nitro) allows selective substitution.
- Mild Conditions: Benzylation and formylation can be performed under relatively mild conditions preserving sensitive groups.
- Scalability: The reactions use commercially available reagents and can be scaled up with standard organic synthesis equipment.
Challenges
- Multi-step Synthesis: Requires careful purification at each step to avoid carryover of impurities.
- Handling of Iodine Reagents: Iodination reagents can be corrosive and require controlled conditions.
- Stability of Intermediates: Some intermediates may be sensitive to acidic or oxidative conditions, necessitating careful reaction monitoring.
Comparative Table of Preparation Methods for Related Benzaldehyde Derivatives
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylation of phenol | Benzyl bromide, K2CO3 | DMF or acetone | 50-60°C | 85-90 | High regioselectivity, mild base needed |
| Electrophilic iodination | ICl, AcOH | Acetic acid | 0-5°C | 75-80 | Requires low temp to avoid over-iodination |
| Nitration | HNO3/H2SO4 | Sulfuric acid mixture | 0-5°C | 75-85 | Controlled nitration to avoid oxidation |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | DMF | 0-25°C | 80-85 | Regioselective formylation, mild conditions |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde, and how can competing side reactions be mitigated?
- Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:
-
Step 1 : Protection of the hydroxyl group using benzyl bromide to form 3-benzyloxybenzaldehyde derivatives (as seen in analogous compounds like 3-Benzyloxy-4-methoxybenzaldehyde ).
-
Step 2 : Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄), requiring careful temperature control to avoid over-nitration or ring degradation.
-
Step 3 : Directed ortho-iodination via electrophilic substitution, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) .
-
Mitigation of side reactions : Use of protective groups (e.g., benzyl for hydroxyl), low-temperature nitration (-10°C to 0°C), and stoichiometric control during iodination to minimize di-iodinated byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aldehydes?
- Answer :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. The benzyloxy group shows a triplet for the -OCH₂Ph protons (δ ~4.9–5.1 ppm) and aromatic splitting patterns for substituents (e.g., nitro and iodo groups cause deshielding and distinct coupling) .
- IR : Strong C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretching at ~1530 cm⁻¹, and C-I stretch near 550 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z ~411 (C₁₄H₁₀INO₄), with fragmentation patterns showing loss of benzyl (91 amu) and iodine (127 amu) .
Q. What safety precautions are critical when handling this compound, given its reactive functional groups?
- Answer :
- Nitro group hazards : Potential mutagenicity and explosive decomposition under heat or friction. Conduct Ames testing for mutagenicity (as in related anomeric amides ).
- Iodo group hazards : Volatility and thyroid-disrupting properties; use fume hoods and PPE (gloves, goggles).
- General protocols : Store at 2–8°C, avoid metal catalysts, and perform DSC analysis to assess thermal stability .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer :
- The electron-withdrawing nitro and iodo groups deactivate the aromatic ring, making traditional cross-coupling challenging. However, the iodide can act as a leaving group in Pd-catalyzed reactions.
- Optimization : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ at 80–100°C. The nitro group stabilizes the transition state via resonance, enhancing reactivity compared to non-nitro analogs .
- Contradictions : Some studies report lower yields due to steric hindrance from the benzyloxy group, requiring bulky ligands (e.g., SPhos) to improve efficiency .
Q. What computational methods (DFT, MD) are suitable for predicting the regioselectivity of electrophilic substitution in derivatives of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. For example, the 4-iodo position may direct incoming electrophiles to the 2- or 6-positions due to meta/para-directing effects of nitro and benzyloxy groups .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, favoring nitration over iodination .
- Validation : Compare computed activation energies with experimental yields to refine models .
Q. How can contradictory data in the literature regarding the compound’s melting point and solubility be resolved?
- Answer :
- Melting point discrepancies : Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify pure phases and compare with published values (e.g., NIST data ).
- Solubility conflicts : Conduct systematic studies in aprotic solvents (DMSO, DMF) using UV-Vis spectroscopy. For example, conflicting solubility in ethanol could stem from residual moisture; use Karl Fischer titration to quantify water content .
Methodological Challenges
Q. What strategies optimize the regioselective introduction of multiple electron-withdrawing groups (e.g., nitro, iodo) on the benzaldehyde scaffold?
- Answer :
- Stepwise functionalization : Nitrate first to direct subsequent iodination (ortho/para to nitro). Use directing groups (e.g., sulfonic acid) temporarily, then remove them post-iodination .
- Microwave-assisted synthesis : Reduces reaction time and byproducts. For example, microwave irradiation at 120°C for 15 minutes improves iodination yields by 20% compared to conventional heating .
Q. How do steric and electronic effects of the benzyloxy group impact the compound’s applications in medicinal chemistry (e.g., as a kinase inhibitor precursor)?
- Answer :
- Steric effects : The bulky benzyloxy group may hinder binding to flat active sites (e.g., ATP pockets in kinases). Replace with smaller alkoxy groups (methoxy) or use enzymatic cleavage (e.g., hydrogenolysis) post-synthesis .
- Electronic effects : The electron-donating benzyloxy group counterbalances the nitro’s electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution. This balance is critical for designing prodrugs .
- Reference :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
